Ethyl 1-benzyl-5-[2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propoxy]-2-methylindole-3-carboxylate
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Overview
Description
Ethyl 1-benzyl-5-[2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propoxy]-2-methylindole-3-carboxylate is a complex organic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
It is known that reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation, are common in compounds with similar structures . These reactions can lead to changes in the compound and its interaction with its targets .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a variety of biochemical pathways.
Result of Action
It is known that indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Action Environment
It is known that reactions at the benzylic position can be influenced by various factors, including the presence of different halogens .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-benzyl-5-[2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propoxy]-2-methylindole-3-carboxylate involves multiple steps. One common method starts with the preparation of the indole core, followed by the introduction of the benzyl group, the hydroxyethyl piperazine moiety, and the ethyl ester group. The reactions typically involve:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Benzylation: The indole core is then benzylated using benzyl bromide in the presence of a base such as potassium carbonate.
Introduction of the Hydroxyethyl Piperazine Moiety: This step involves the reaction of the benzylated indole with 2-hydroxyethyl piperazine under basic conditions.
Esterification: Finally, the compound is esterified with ethyl chloroformate to form the ethyl ester group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis could enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-benzyl-5-[2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propoxy]-2-methylindole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
Ethyl 1-benzyl-5-[2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propoxy]-2-methylindole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-benzyl-5-[2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propoxy]-2-methylindole-3-carboxylate
- This compound
- This compound
Uniqueness
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 1-benzyl-5-[2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propoxy]-2-methylindole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37N3O5/c1-3-35-28(34)27-21(2)31(18-22-7-5-4-6-8-22)26-10-9-24(17-25(26)27)36-20-23(33)19-30-13-11-29(12-14-30)15-16-32/h4-10,17,23,32-33H,3,11-16,18-20H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJXYIZCNLPVXNH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CN3CCN(CC3)CCO)O)CC4=CC=CC=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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